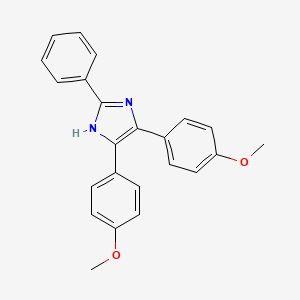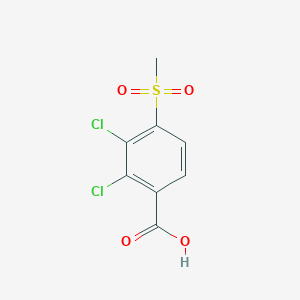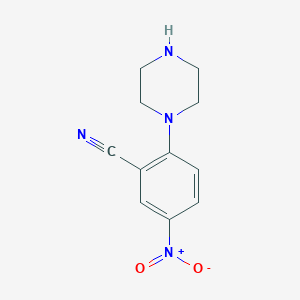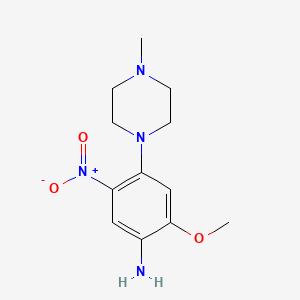
4-Amino-6-chloro-3-nitropyridine-2-carbonitrile
概要
説明
4-Amino-6-chloro-3-nitropyridine-2-carbonitrile is a heterocyclic compound that contains a pyridine ring substituted with amino, chloro, nitro, and nitrile groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-chloro-3-nitropyridine-2-carbonitrile typically involves multi-step reactions starting from commercially available pyridine derivativesThe nitrile group can be introduced via cyanation reactions using reagents such as sodium cyanide or potassium cyanide under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product .
化学反応の分析
Types of Reactions
4-Amino-6-chloro-3-nitropyridine-2-carbonitrile undergoes various chemical reactions, including:
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with palladium on carbon or Raney nickel as catalysts.
Reduction: Sodium borohydride, zinc, or iron in the presence of acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in different applications .
科学的研究の応用
4-Amino-6-chloro-3-nitropyridine-2-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the development of bioactive molecules with potential therapeutic properties.
Medicine: The compound is investigated for its potential use in drug discovery and development, particularly in the design of new pharmaceuticals.
作用機序
The mechanism of action of 4-Amino-6-chloro-3-nitropyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. The exact mechanism may vary based on the specific application and the biological system involved .
類似化合物との比較
Similar Compounds
2-Chloro-3-nitropyridine: A precursor in the synthesis of 4-Amino-6-chloro-3-nitropyridine-2-carbonitrile.
4-Amino-2,6-dichloropyridine: Another pyridine derivative with similar functional groups.
3-Cyanopyridine: Contains a nitrile group similar to this compound
Uniqueness
The presence of both electron-withdrawing (nitro, chloro, nitrile) and electron-donating (amino) groups allows for versatile chemical transformations and interactions with biological targets .
特性
分子式 |
C6H3ClN4O2 |
|---|---|
分子量 |
198.57 g/mol |
IUPAC名 |
4-amino-6-chloro-3-nitropyridine-2-carbonitrile |
InChI |
InChI=1S/C6H3ClN4O2/c7-5-1-3(9)6(11(12)13)4(2-8)10-5/h1H,(H2,9,10) |
InChIキー |
KAYQVFYDILZZJH-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=C(N=C1Cl)C#N)[N+](=O)[O-])N |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














